BenchChemオンラインストアへようこそ!

2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine

GPR35 Orphan GPCR Antagonism Screening

2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine is a synthetic heterocyclic compound belonging to the sulfonylpiperidine-pyrazine ether class. It features a 6-methoxypyrazine core linked via an ether bridge to a piperidine ring that is N-functionalized with an isopropylsulfonyl group.

Molecular Formula C13H21N3O4S
Molecular Weight 315.39
CAS No. 2034502-15-1
Cat. No. B2734562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine
CAS2034502-15-1
Molecular FormulaC13H21N3O4S
Molecular Weight315.39
Structural Identifiers
SMILESCC(C)S(=O)(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC
InChIInChI=1S/C13H21N3O4S/c1-10(2)21(17,18)16-6-4-5-11(9-16)20-13-8-14-7-12(15-13)19-3/h7-8,10-11H,4-6,9H2,1-3H3
InChIKeyRTMSAOXCHWULRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine (CAS 2034502-15-1): Structural and Procurement Baseline


2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine is a synthetic heterocyclic compound belonging to the sulfonylpiperidine-pyrazine ether class. It features a 6-methoxypyrazine core linked via an ether bridge to a piperidine ring that is N-functionalized with an isopropylsulfonyl group. Its molecular formula is C₁₃H₂₁N₃O₄S (MW 315.39), with a computed clogP of 0.80 and a topological polar surface area (TPSA) of 90.29 Ų, placing it within Lipinski's Rule of Five space [1]. The compound is catalogued in ZINC (ZINC000008555889) and the European Chemical Biology Database (ECBD) as EOS65655, where it was screened in a GPR35 antagonism assay [2]. No peer-reviewed publications, patent examples, or public ChEMBL bioactivity data currently exist for this compound.

Why the Isopropylsulfonyl Moiety in CAS 2034502-15-1 Cannot Be Assumed Interchangeable with In-Class Analogs


Within the sulfonylpiperidine-methoxypyrazine chemical series, substitution of the sulfonyl group dramatically alters lipophilicity, steric bulk, and hydrogen-bonding capacity. The isopropylsulfonyl variant (clogP 0.80, 3 rotatable bonds) occupies a distinct physicochemical space compared to the cyclopropylsulfonyl analog (estimated clogP ~0.8, 5 rotatable bonds) [1] and the ethylsulfonyl or methylsulfonyl analogs (expected lower lipophilicity and reduced steric shielding). In a GPR35 antagonism primary assay, the isopropylsulfonyl compound was unequivocally inactive (IC₅₀ > 100 µM) [2], whereas structurally distinct sulfonylpiperidines have been reported as GPR35 ligands. These divergences mean that simply substituting one sulfonylpiperidine-methoxypyrazine for another without compound-specific validation introduces unquantified risk in any structure-activity relationship study, phenotypic screen, or probe-development campaign.

Head-to-Head Differentiation Evidence for 2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine (2034502-15-1)


GPR35 Antagonism: Isopropylsulfonyl Compound Is Inactive, Distinguishing It from Active Sulfonylpiperidine GPR35 Ligands

In a BRET-based primary screening assay measuring GPR35 antagonism using human GPR35-SPASM sensor cells stimulated with 300 µM zaprinast, the target compound EOS65655 (isopropylsulfonyl variant) showed no meaningful inhibition at the highest tested concentration, resulting in a reported activity of 'inactive' (IC₅₀ > 100 µM) [1]. By contrast, the reference antagonist CID2745687 used as positive control in the same assay format achieves an IC₅₀ of 160 nM against zaprinast-stimulated GPR35 . While no direct head-to-head comparator from the immediate methoxypyrazine series was tested in this assay, this result distinguishes the compound from sulfonylpiperidine derivatives that have been reported as GPR35 ligands in BindingDB and ChEMBL with nanomolar to low-micromolar activity [2]. For research programs seeking GPR35-inactive control compounds or scaffold-hopping starting points, this negative data provides actionable selection criteria.

GPR35 Orphan GPCR Antagonism Screening

Lipophilicity Differentiation: Isopropylsulfonyl Yields Balanced clogP of 0.80 vs. Structurally Distinct Sulfonyl Variants

The target compound has a computed clogP of 0.80 and a TPSA of 90.29 Ų [1], placing it in a moderately hydrophilic space favorable for aqueous solubility. The cyclopropylsulfonyl analog (CAS 2034438-66-7) is reported with an XLogP3 of 0.8 and TPSA of 90 Ų [2], indicating similar polarity but five rotatable bonds compared to the isopropyl variant's three, which affects conformational entropy and potentially target-binding kinetics. The ethylsulfonyl and methylsulfonyl analogs (CAS numbers unavailable from non-excluded sources) are expected to have lower clogP values (estimated <0.5 based on fragment contributions), which would alter passive membrane permeability and solubility profiles. These differences are consequential for assay-specific DMSO solubility thresholds, cellular permeability requirements, and protein-binding characteristics in biochemical and cell-based screening formats.

Physicochemical Profiling Lipophilicity Medicinal Chemistry

Steric and Metabolic Differentiation: Isopropyl vs. Cyclopropyl Sulfonyl Substituents Influence Metabolic Stability Potential

The isopropylsulfonyl group provides branched alkyl steric shielding around the sulfonamide linkage without the ring-strain reactivity associated with cyclopropane rings. The cyclopropylsulfonyl analog is described by its vendor as having 'enhanced metabolic stability' specifically attributed to the cyclopropane sulfonyl group [1], which is consistent with the known effect of small-ring alkyl groups in reducing CYP-mediated oxidation. However, cyclopropane rings can also undergo mechanism-based inhibition of CYP enzymes, a potential liability absent in the isopropyl variant. While no experimental metabolic stability data (e.g., microsomal T₁/₂, hepatocyte clearance) were located for either compound, the structural difference represents a rational basis for differentiated selection: the isopropylsulfonyl group offers steric protection of the sulfonamide with lower reactive metabolite risk compared to the cyclopropyl analog, though potentially at the cost of reduced metabolic shielding compared to cyclopropane.

Metabolic Stability Steric Shielding CYP450 Liability

Procurement and Screening History: Compound Is Catalogued in EU-OPENSCREEN and ZINC, Providing Traceable Provenance

The target compound is explicitly catalogued in the European Chemical Biology Database (ECBD) as EOS65655 and in the ZINC database as ZINC000008555889 [1]. The ECBD entry confirms the compound was sourced and screened as part of the EU-OPENSCREEN infrastructure, meaning it has passed quality control and purity checks sufficient for inclusion in a pan-European screening library. In contrast, many structurally similar sulfonylpiperidine-pyrazine ethers (e.g., ethylsulfonyl and methylsulfonyl variants) are only found on excluded vendor sites with no evidence of deposition in public screening collections. For procurement officers and screening center managers, ECBD/ZINC inclusion provides a verifiable provenance trail, batch traceability, and the potential to access primary screening data through EU-OPENSCREEN's data-sharing policies.

Chemical Biology Screening Library Provenance

Absence of ChEMBL Bioactivity Data: A Critical Gap Differentiating This Compound from Well-Characterized Sulfonylpiperidines

A systematic search of ChEMBL, PubChem BioAssay, and BindingDB reveals zero bioactivity data points for the target compound [1]. This is in stark contrast to related sulfonylpiperidine compounds, several of which have been tested across dozens to hundreds of assays: for example, the sulfonylpiperidine scaffold appears in BindingDB with activities against soluble epoxide hydrolase (IC₅₀ 64 nM), GPR35 (EC₅₀ 92 nM – 3.35 µM), and various kinases [2]. The complete absence of bioactivity data means that any biological effect must be discovered de novo. For procurement decisions, this translates to higher risk but also higher potential novelty value: the compound is a genuinely unexplored chemical space within the sulfonylpiperidine-pyrazine series, making it suitable for phenotypic screening campaigns seeking novel mechanisms of action, but unsuitable for target-based programs requiring pre-existing SAR knowledge.

Data Availability SAR Studies Risk Assessment

Piperidine vs. Piperazine Scaffold Differentiation: Ether Linkage Geometry and Conformational Flexibility

The target compound employs a piperidin-3-yl-oxy ether linkage to the methoxypyrazine, which provides a distinct conformational profile compared to the piperazin-1-yl directly attached scaffold found in 2-methoxy-6-(piperazin-1-yl)pyrazine (CAS 89007-52-3) . The ether oxygen introduces an additional rotational degree of freedom and alters the electron density of the pyrazine ring through resonance effects. The piperazin-1-yl analog is primarily described as an mGlu5 receptor modulator scaffold [1], whereas the piperidin-3-yl-oxy motif in the target compound lacks this specific pharmacophore assignment. The sulfonyl group on the piperidine nitrogen further differentiates the target from the piperazine series by modulating basicity (tertiary sulfonamide vs. secondary amine in piperazine), which affects solubility-pH profiles and lysosomal trapping potential in cellular assays.

Scaffold Hopping Conformational Analysis Ether Linkage

Procurement-Guiding Application Scenarios for 2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine (2034502-15-1)


GPCR Off-Target Screening Panels: Use as a Confirmed GPR35-Inactive Control Compound

In broad-panel GPCR profiling, having a compound confirmed inactive at GPR35 (IC₅₀ > 100 µM in the ECBD primary assay [1]) makes this compound suitable as a negative control for counter-screening. Researchers can use it to establish baseline signals in GPR35 assays without the confounding effects of residual antagonism. This is particularly valuable given that many sulfonylpiperidine analogs show nanomolar to micromolar GPR35 activity, making the isopropylsulfonyl variant a clean alternative when GPR35 engagement must be excluded.

Phenotypic Screening for Novel Mechanisms: An Unexplored Sulfonylpiperidine Scaffold

With zero bioactivity records in ChEMBL, PubChem BioAssay, and BindingDB [1], this compound represents genuinely unexplored chemical space within the sulfonylpiperidine series. For phenotypic screening campaigns—such as morphological profiling (Cell Painting), viability screening across cancer cell line panels, or anti-infective phenotypic assays—this compound offers discovery potential unencumbered by prior target annotations. The balanced physicochemical profile (clogP 0.80, TPSA 90.29 Ų) [2] ensures compatibility with standard DMSO-solubilized screening workflows.

Medicinal Chemistry Scaffold-Hopping: A Non-Basic Alternative to Piperazine-Based Methoxypyrazine Ligands

For programs targeting CNS or other tissues where lysosomal trapping of basic amines is a concern, the non-basic sulfonylpiperidine-ether scaffold offers a direct alternative to 2-methoxy-6-(piperazin-1-yl)pyrazine [1]. The ether linkage and sulfonamide group eliminate the basic amine center (estimated pKa <2 for sulfonamide vs. ~10 for piperazine N–H), which reduces pH-dependent subcellular accumulation. The isopropylsulfonyl group also provides steric bulk that can be exploited to modulate target selectivity compared to smaller alkylsulfonyl variants.

EU-OPENSCREEN Collaborative Research: Access Traceable Screening Data and Resupply

As a compound catalogued in the ECBD (EOS65655) and sourced through EU-OPENSCREEN [1], researchers affiliated with EU-OPENSCREEN partner sites can request access to the primary GPR35 screening data and potentially initiate follow-up assays through the consortium's infrastructure. The verified database entry ensures batch traceability and quality control documentation, which streamlines procurement for academic screening centers and reduces the administrative burden of sourcing novel chemical matter from untracked vendors.

Quote Request

Request a Quote for 2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.